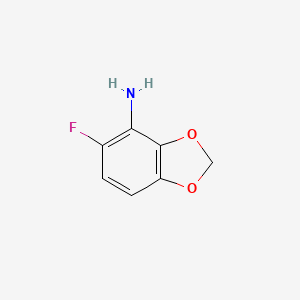

5-Fluoro-1,3-benzodioxol-4-amine

Description

The exact mass of the compound 5-Fluoro-1,3-benzodioxol-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Fluoro-1,3-benzodioxol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-1,3-benzodioxol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1,3-benzodioxol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEMSUWXUXWSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591905 | |

| Record name | 5-Fluoro-2H-1,3-benzodioxol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492444-04-9 | |

| Record name | 5-Fluoro-2H-1,3-benzodioxol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2H-1,3-benzodioxol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Navigating the Synthesis and Application of 5-Fluoro-1,3-benzodioxol-4-amine: A Technical Guide for Advanced Research

Abstract: This technical guide provides a comprehensive overview of 5-Fluoro-1,3-benzodioxol-4-amine (CAS Number: 492444-04-9), a fluorinated aromatic amine with significant potential as a building block in medicinal chemistry and drug discovery. While specific literature on this compound is limited, this document consolidates information on its chemical properties, proposes synthetic and analytical methodologies based on established principles for related compounds, and explores its potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated benzodioxoles in their research endeavors.

Introduction: The Strategic Importance of Fluorinated Benzodioxoles

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for modulating various physicochemical and pharmacological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 1,3-benzodioxole scaffold, a privileged structure found in numerous natural products and pharmaceuticals, offers a rigid framework that can be strategically functionalized.

5-Fluoro-1,3-benzodioxol-4-amine combines these two key features, presenting a valuable synthon for the synthesis of novel therapeutic agents. The strategic placement of the fluorine atom and the amino group on the benzodioxole ring system opens up a wide array of possibilities for creating diverse chemical libraries for screening against various biological targets. Derivatives of the benzodioxole structure have shown promise in developing compounds with a range of biological activities, including antitumor and antimicrobial properties.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Fluoro-1,3-benzodioxol-4-amine is crucial for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 492444-04-9 | Internal Data |

| Molecular Formula | C₇H₆FNO₂ | Internal Data |

| Molecular Weight | 155.13 g/mol | Internal Data |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | Internal Data |

Synthesis and Purification: A Proposed Methodology

Proposed Synthetic Workflow

The following diagram outlines a potential multi-step synthesis starting from a commercially available benzodioxole derivative.

Caption: Proposed synthetic pathway for 5-Fluoro-1,3-benzodioxol-4-amine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 1,3-Benzodioxole

-

To a stirred solution of 1,3-benzodioxole in concentrated sulfuric acid, cooled to 0°C, add a solution of nitric acid in sulfuric acid dropwise.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Nitro-1,3-benzodioxole.

Step 2: Electrophilic Fluorination

-

Dissolve 5-Nitro-1,3-benzodioxole in a suitable solvent such as acetonitrile.

-

Add an electrophilic fluorinating agent, such as Selectfluor®, to the solution.

-

Heat the reaction mixture under an inert atmosphere for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain 4-Fluoro-5-nitro-1,3-benzodioxole.

Step 3: Reduction of the Nitro Group

-

Dissolve 4-Fluoro-5-nitro-1,3-benzodioxole in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. Common methods include using tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with hydrogen gas and a palladium on carbon catalyst.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

If using a metal catalyst, filter the reaction mixture through celite.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Dry the organic layer and concentrate in vacuo. The crude product may be purified by column chromatography or recrystallization to yield 5-Fluoro-1,3-benzodioxol-4-amine.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stability of 5-Fluoro-1,3-benzodioxol-4-amine. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the dioxole ring. The coupling patterns and chemical shifts will be influenced by the fluorine and amine substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting (C-F coupling).

-

¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atom. A single resonance is expected for the fluorine atom on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment and reaction monitoring. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for purity analysis, particularly for identifying any volatile impurities. Derivatization of the amine group may be necessary to improve chromatographic performance.

The following diagram illustrates a general workflow for the analytical characterization of the synthesized compound.

Caption: Analytical workflow for 5-Fluoro-1,3-benzodioxol-4-amine.

Reactivity and Chemical Transformations

The presence of both an amino group and a fluorine atom on the benzodioxole ring makes 5-Fluoro-1,3-benzodioxol-4-amine a versatile building block for further chemical modifications.

-

N-Functionalization: The primary amine group can readily undergo a variety of reactions, including acylation, alkylation, sulfonylation, and diazotization, allowing for the introduction of diverse functional groups.

-

Aromatic Substitution: The electron-donating nature of the amino group and the dioxole ring can activate the aromatic system towards electrophilic aromatic substitution, although the position of substitution will be directed by the existing substituents.

-

Palladium-Catalyzed Cross-Coupling Reactions: The aromatic ring can potentially participate in various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to form carbon-carbon and carbon-heteroatom bonds.

Potential Applications in Drug Discovery and Development

The unique structural features of 5-Fluoro-1,3-benzodioxol-4-amine make it an attractive starting material for the synthesis of compounds with potential therapeutic applications. The benzodioxole moiety is present in several existing drugs and clinical candidates. For instance, derivatives of N-(5-Chloro-1,3-benzodioxol-4-yl) quinazolin-4-amine have been investigated as potent and selective c-Src/Abl kinase inhibitors for cancer therapy.[2]

The incorporation of a fluorine atom can enhance the pharmacological profile of benzodioxole-based compounds by improving metabolic stability and target binding. This makes 5-Fluoro-1,3-benzodioxol-4-amine a promising scaffold for the development of novel agents in areas such as:

-

Oncology: As a building block for kinase inhibitors and other anti-cancer agents.

-

Infectious Diseases: For the synthesis of novel antibacterial and antifungal compounds.

-

Central Nervous System (CNS) Disorders: The benzodioxole core is found in several CNS-active compounds.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-Fluoro-1,3-benzodioxol-4-amine. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before commencing any experimental work.

Conclusion

5-Fluoro-1,3-benzodioxol-4-amine represents a promising yet underexplored building block in the field of medicinal chemistry. While direct experimental data is scarce, this technical guide provides a solid foundation for researchers to begin working with this compound. The proposed synthetic and analytical methodologies, based on established chemical principles, offer a starting point for its preparation and characterization. The potential for this molecule to serve as a scaffold for the development of novel therapeutic agents is significant, and further research into its synthesis, reactivity, and biological activity is highly encouraged.

References

- Hussain, Z., Yousif, E., Ahmed, A., & Altaie, A. (2014). Synthesis and characterization of Schiff's bases of sulfamethoxazole. Organic and Medicinal Chemistry Letters, 4(1), 1.

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

- Gao, Y., Chen, Y., Ji, X., He, X., Yin, Q., Zhang, Z., ... & Li, Y. (2011). Controlled intracellular release of doxorubicin in multidrug-resistant cancer cells by tuning the shell-pore sizes of mesoporous silica nanoparticles. ACS Nano, 5(12), 9788-9798.

- Hennequin, L. F., Allen, J., B-Rao, C., Breed, J., Curwen, J., Fennell, M., ... & Thomas, A. P. (2006). N-(5-chloro-1, 3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl) ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy) quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of medicinal chemistry, 49(22), 6465-6488.

- Micale, N., Zappalà, M., & Grasso, S. (2002).

- Diasio, R. B., & Harris, B. E. (1989). Clinical pharmacology of 5-fluorouracil. Clinical pharmacokinetics, 16(4), 215-237.

- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.

- Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008).

- Ghafourian, T., Zandasrar, P., Hamishehkar, H., & Nokhodchi, A. (2013). The effect of penetration enhancers on the in vitro skin absorption of 5-fluorouracil. Advanced pharmaceutical bulletin, 3(1), 63.

- Parker, W. B., & Cheng, Y. C. (1990). Metabolism and mechanism of action of 5-fluorouracil. Pharmacology & therapeutics, 48(3), 381-395.

- Pinedo, H. M., & Peters, G. F. (1988). Fluorouracil: biochemistry and pharmacology. Journal of clinical oncology, 6(10), 1653-1664.

- Heggie, G. D., Sommadossi, J. P., Cross, D. S., Huster, W. J., & Diasio, R. B. (1987). Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile. Cancer research, 47(8), 2203-2206.

- Noordhuis, P., Uyl-de Groot, C. A., van der Veen, A., van der Wilt, C. L., & Peters, G. J. (2004). Review on the role of 5-fluorouracil in the treatment of gastrointestinal cancers. Current drug targets, 5(5), 453-463.

- MacDonald, J. S. (1999). 5-fluorouracil (5-FU)—history, mechanism of action, and pharmacology. In Seminars in oncology (Vol. 26, No. 5, p. 3). WB Saunders.

- Shirasaka, T., Shimamoto, Y., Ohshimo, H., Saito, H., & Fukushima, M. (1996). Metabolic basis of the synergistic antitumor activities of 5-fluorouracil and interferons. Cancer chemotherapy and pharmacology, 39(1-2), 153-160.

- Ko, Y. J., & Bubley, G. J. (2003). 5-fluorouracil: a review of its use in the treatment of advanced colorectal cancer. Expert opinion on pharmacotherapy, 4(11), 2059-2070.

- Milano, G., Etienne, M. C., Cassuto-Viguier, E., Thyss, A., Santini, J., Frenay, M., ... & Namer, M. (1993). Influence of sex and age on fluorouracil clearance. Journal of clinical oncology, 11(6), 1171-1175.

- Diasio, R. B. (1997). Oral 5-fluorouracil: is it a reality?. Journal of clinical oncology, 15(6), 2211-2213.

- Micale, N., Zappalà, M., & Grasso, S. (2004). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1, 3-benzodioxole system. Journal of Pharmacy and Pharmacology, 56(4), 527-531.

Sources

- 1. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 5-Fluoro-1,3-benzodioxol-4-amine: A Privileged Scaffold in Modern Drug Discovery

Abstract

5-Fluoro-1,3-benzodioxol-4-amine is a crucial chemical intermediate whose structural motif is increasingly recognized in medicinal chemistry. The strategic placement of a fluorine atom on the benzodioxole core offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth analysis of its synthesis, properties, and applications, with a particular focus on its role as a building block in the development of targeted therapeutics. Detailed protocols and workflow visualizations are provided to equip researchers and drug development professionals with the practical knowledge required to leverage this versatile compound in their discovery programs.

Introduction: The Strategic Value of Fluorination in Benzodioxole Scaffolds

The 1,3-benzodioxole moiety is a common feature in numerous biologically active compounds, prized for its rigid structure and ability to engage in various receptor-ligand interactions. Historically, compounds containing this scaffold have demonstrated excellent bioavailability and low cytotoxicity.[1] In modern medicinal chemistry, the incorporation of fluorine into organic molecules has become a cornerstone strategy for optimizing drug candidates.[2][3][4] Fluorine, being the most electronegative element, can profoundly alter a molecule's properties, including:

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic breakdown by cytochrome P450 enzymes. This often leads to an extended plasma half-life.

-

Receptor Binding Affinity: Fluorine can modulate the acidity (pKa) of nearby functional groups, influencing ionization state and, consequently, binding interactions with target proteins.[4]

-

Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can enhance its ability to cross cellular membranes.[4]

5-Fluoro-1,3-benzodioxol-4-amine combines the privileged benzodioxole core with the strategic benefits of a fluorine substituent. The ortho-positioning of the amine and fluoro groups creates a unique electronic and steric environment, making it a highly valuable starting material for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted agents.[5]

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and screening. The key properties of 5-Fluoro-1,3-benzodioxol-4-amine are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-Fluoro-1,3-benzodioxol-4-amine | N/A |

| CAS Number | 120658-14-6 | N/A |

| Molecular Formula | C₇H₆FNO₂ | N/A |

| Molecular Weight | 155.13 g/mol | N/A |

| Appearance | Off-white to light brown crystalline powder | Supplier Data |

| Melting Point | 68-72 °C | Supplier Data |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | N/A |

Synthesis and Reaction Pathway

The synthesis of 5-Fluoro-1,3-benzodioxol-4-amine typically involves a multi-step sequence starting from commercially available precursors. A common approach involves the nitration of a fluorinated benzodioxole intermediate, followed by reduction of the nitro group to the corresponding amine.

The causality behind this pathway is rooted in established aromatic chemistry principles. The initial material, often a substituted catechol, is first protected to form the methylenedioxy bridge. Subsequent electrophilic nitration is directed by the existing substituents, followed by a standard reduction, commonly using catalytic hydrogenation or metal-acid combinations, which are highly efficient for converting nitroarenes to anilines.

Exemplary Protocol: Synthesis of an N-Acyl Derivative

This protocol details a standard procedure for the acylation of 5-fluoro-1,3-benzodioxol-4-amine, a common first step in elaborating the scaffold. This self-validating system includes stoichiometric checks, defined reaction conditions, and clear purification and analytical steps.

Objective: To synthesize N-(5-fluoro-1,3-benzodioxol-4-yl)acetamide.

Materials:

-

5-Fluoro-1,3-benzodioxol-4-amine (1.0 eq)

-

Acetyl chloride (1.1 eq) or Acetic Anhydride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, addition funnel

Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 5-fluoro-1,3-benzodioxol-4-amine (1.0 eq) and dissolve in anhydrous dichloromethane.

-

Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C using an ice bath.

-

Causality Note: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.

-

-

Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.

-

Causality Note: Slow addition prevents an uncontrolled exotherm and minimizes side reactions.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine (to reduce the solubility of organic material in the aqueous phase). [6]6. Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Analysis: The resulting crude solid can be further purified by recrystallization or column chromatography if necessary. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [7][8][9]Handle the solid material in a well-ventilated area or a fume hood to avoid inhalation of dust. [7][10]* Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [8]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. [7]

Conclusion and Future Perspectives

5-Fluoro-1,3-benzodioxol-4-amine is more than just a chemical intermediate; it is an enabling tool for medicinal chemists. Its unique combination of a privileged heterocyclic scaffold and a strategically placed fluorine atom provides a robust platform for developing next-generation therapeutics. As our understanding of structure-activity relationships deepens, the demand for precisely functionalized building blocks like this will undoubtedly grow. Future applications may extend beyond kinase inhibitors into other target classes, driven by the compound's favorable physicochemical properties and synthetic accessibility. The continued exploration of derivatives built from this core will likely yield novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.

References

-

Molecules. Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. Available from: [Link]

-

Frontiers in Plant Science. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Sulphamic acid. Available from: [Link]

-

Molecules. Importance of Fluorine in Benzazole Compounds. Available from: [Link]

-

ResearchGate. Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Available from: [Link]

-

European Journal of Medicinal Chemistry. Applications of fluorine-containing amino acids for drug design. Available from: [Link]

-

PubChem. 1-(6-Fluoro-1,3-benzodioxol-5-yl)propan-2-amine. Available from: [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: Sulfamic acid. Available from: [Link]

-

Current Topics in Medicinal Chemistry. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Available from: [Link]

- Google Patents. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.

-

Journal of Medicinal Chemistry. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Available from: [Link]

-

Rolfes Chemicals. Sulphamic Acid Safety Data Sheet. Available from: [Link]

-

PubChem. (4R,5R)-5-Amino-1-[2-(1,3-benzodioxol-5-YL)ethyl]-4-(2,4,5-trifluorophenyl)piperidin-2-one. Available from: [Link]

-

Molecules. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

-

ChemSynthesis. 5-(1,3-benzodioxol-5-yl)-3-methylene-2-pyrrolidinone. Available from: [Link]

-

Progress in Medicinal Chemistry. Fluorine in medicinal chemistry. Available from: [Link]

-

ChemWhat. 7-Fluoro-N-(5-chloro-1,3-benzodioxol-4-yl)-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine CAS#: 379230-38-3. Available from: [Link]

Sources

- 1. Fluorinated Benzodioxoles - Enamine [enamine.net]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. home.rolfeschemicals.com [home.rolfeschemicals.com]

- 10. carlroth.com [carlroth.com]

The Strategic Application of 5-Fluoro-1,3-benzodioxol-4-amine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, improved target affinity, and favorable pharmacokinetic profiles. Within the diverse arsenal of fluorinated building blocks, 5-Fluoro-1,3-benzodioxol-4-amine stands out as a versatile and highly valuable scaffold. Its unique electronic properties and constrained bicyclic structure make it a sought-after component in the synthesis of innovative therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth exploration of the synthesis, applications, and key experimental protocols associated with 5-Fluoro-1,3-benzodioxol-4-amine, tailored for researchers and scientists in the field of drug development.

The Significance of the Fluorinated Benzodioxole Moiety

The 1,3-benzodioxole core is a privileged scaffold found in numerous natural products and synthetic drugs, valued for its ability to mimic a catechol ring while offering greater metabolic stability. The introduction of a fluorine atom at the 5-position further refines the electronic landscape of the molecule. This strategic fluorination can modulate the pKa of the adjacent amino group, influence non-covalent interactions with biological targets, and block potential sites of metabolism, thereby enhancing the overall drug-like properties of the final compound.

A notable example highlighting the utility of the related 4-amino-5-halobenzodioxole scaffold is the potent and selective dual c-Src/Abl kinase inhibitor, AZD0530 (Saracatinib).[1] This clinical candidate incorporates an N-(5-chloro-1,3-benzodioxol-4-yl) moiety, underscoring the importance of this structural motif in the development of targeted cancer therapies.[1] The fluorine-substituted analogue, 5-Fluoro-1,3-benzodioxol-4-amine, is poised to offer similar or potentially superior pharmacological properties.

Synthesis of 5-Fluoro-1,3-benzodioxol-4-amine: A Proposed Pathway

Caption: Proposed two-step synthesis of 5-Fluoro-1,3-benzodioxol-4-amine.

Protocol 1: Synthesis of 5-Fluoro-4-nitro-1,3-benzodioxole

This protocol describes the electrophilic nitration of 5-fluoro-1,3-benzodioxole. The regioselectivity of the nitration is directed by the activating, ortho-para directing methylenedioxy group and the deactivating, ortho-para directing fluoro group. The position ortho to the strongly activating methylenedioxy group and meta to the fluoro group is the most likely site of substitution.

Materials and Reagents:

-

5-Fluoro-1,3-benzodioxole

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Ice

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Formation of Nitrating Mixture: Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring. Maintain the temperature at 0°C.

-

Addition of Substrate: Dissolve 5-fluoro-1,3-benzodioxole in dichloromethane and add it dropwise to the nitrating mixture. The temperature should be maintained between 0 and 5°C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Neutralization and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-fluoro-4-nitro-1,3-benzodioxole.

Characterization (Predicted):

-

Appearance: Yellow solid.

-

¹H NMR: Resonances corresponding to the aromatic protons and the methylenedioxy protons.

-

¹³C NMR: Signals for the aromatic carbons, with characteristic shifts due to the fluorine, nitro, and dioxole substituents.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product.

Protocol 2: Synthesis of 5-Fluoro-1,3-benzodioxol-4-amine

This protocol outlines the reduction of the nitro group of 5-fluoro-4-nitro-1,3-benzodioxole to the corresponding amine. Several methods can be employed for this transformation, with iron powder in the presence of an acid being a common and effective choice.[2]

Materials and Reagents:

-

5-Fluoro-4-nitro-1,3-benzodioxole

-

Iron Powder

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Ethyl Acetate

-

Saturated Sodium Carbonate solution

-

Anhydrous Sodium Sulfate

Experimental Procedure:

-

Reaction Setup: To a solution of 5-fluoro-4-nitro-1,3-benzodioxole in ethanol, add iron powder.

-

Reaction Initiation: Heat the mixture to reflux and then slowly add a catalytic amount of concentrated hydrochloric acid.

-

Reaction Monitoring: Maintain the reaction at reflux and monitor its progress by TLC until the starting material is completely consumed.

-

Work-up: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts, washing the pad with ethanol.

-

Extraction and Neutralization: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium carbonate to neutralize any remaining acid.

-

Drying and Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-fluoro-1,3-benzodioxol-4-amine.

Characterization (Predicted):

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR: Upfield shift of the aromatic protons compared to the nitro precursor, and the appearance of a broad singlet corresponding to the amino protons.

-

¹³C NMR: Characteristic shifts for the aromatic carbons, reflecting the presence of the amino group.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the final product.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The primary utility of 5-Fluoro-1,3-benzodioxol-4-amine in medicinal chemistry lies in its role as a key building block for the synthesis of more complex molecules, particularly through N-arylation reactions. The amino group serves as a nucleophilic handle for the construction of carbon-nitrogen bonds, a fundamental transformation in the synthesis of many kinase inhibitors.

Caption: Application of 5-Fluoro-1,3-benzodioxol-4-amine in the synthesis of bioactive molecules.

Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[3] This protocol provides a general procedure for the coupling of 5-Fluoro-1,3-benzodioxol-4-amine with an aryl halide.

Materials and Reagents:

-

5-Fluoro-1,3-benzodioxol-4-amine

-

Aryl Halide (e.g., aryl bromide or iodide)

-

Palladium Catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., BINAP or Xantphos)

-

Base (e.g., Sodium tert-butoxide or Cesium carbonate)

-

Anhydrous Toluene or Dioxane

Experimental Procedure:

-

Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, 5-fluoro-1,3-benzodioxol-4-amine, palladium catalyst, ligand, and base.

-

Solvent Addition: Add anhydrous and degassed solvent via syringe.

-

Reaction Conditions: Seal the tube and heat the reaction mixture in a preheated oil bath at 80-120°C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Filter the mixture through a pad of celite.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Representative Kinase Targets for Benzodioxole-based Inhibitors

| Kinase Target | Therapeutic Area | Reference Example |

| c-Src | Oncology | AZD0530 (Saracatinib)[1] |

| Abl | Oncology | AZD0530 (Saracatinib)[1] |

| EGFR | Oncology | Various patented inhibitors |

| p38 MAP Kinase | Inflammation | Various patented inhibitors |

Conclusion

5-Fluoro-1,3-benzodioxol-4-amine is a highly promising building block for the development of novel therapeutics. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a two-step sequence of nitration and reduction. The resulting amine is a versatile handle for the introduction of this fluorinated scaffold into a wide range of molecules, most notably through palladium-catalyzed N-arylation reactions. The precedence set by structurally similar compounds in clinical development, such as the c-Src/Abl inhibitor AZD0530, strongly suggests that 5-Fluoro-1,3-benzodioxol-4-amine will continue to be a valuable asset in the medicinal chemist's toolbox for the design and synthesis of next-generation targeted therapies.

References

-

PrepChem. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]

- Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488.

- Gumus, M. K., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.

- Google Patents. (n.d.). CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.

- Google Patents. (n.d.). US7855211B2 - Protein kinase inhibitors.

- Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.

- Sajan, D., et al. (n.d.).

-

Cheméo. (n.d.). 1,3-Benzodioxole, 5-nitro-. Retrieved from [Link]

-

Wróblewska, A., et al. (2018). Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][4][5]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 23(11), 2958.

- Rauf, A., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6920.

- Reddy, G. S., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(7), 649.

- Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.

- Google Patents. (n.d.). US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities.

- Schenone, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

- Lam, P. Y. S., et al. (2001). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Tetrahedron Letters, 42(19), 3415-3418.

-

European Patent Office. (n.d.). EP 2385041 A1 - Pyrazole-amine compounds useful as kinase inhibitors. Retrieved from [Link]

- Safonov, A. A., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, (3), 29.

- Smith, K., et al. (n.d.). Direct nitration of five membered heterocycles. Semantic Scholar.

- Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.

- Shanghai Run-Biotech Co., Ltd. (n.d.). 2,2-difluoro-5-nitro-1,3-benzodioxole cas no.1645-96-1.

- Li, Z., et al. (2019). Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. Molecules, 24(18), 3364.

- Google Patents. (n.d.). US7285560B2 - Indole derivatives or benzimidazole derivatives for modulating IκB kinase.

-

Gsrs. (n.d.). 5-NITRO-1,3-BENZODIOXOLE. Retrieved from [Link]

Sources

- 1. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis routes of 5-Nitro-1,3-benzodioxole [benchchem.com]

Application Notes & Protocols: Leveraging 5-Fluoro-1,3-benzodioxol-4-amine in Modern Drug Discovery

Introduction: The Strategic Value of the Fluorinated Benzodioxole Scaffold

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The 1,3-benzodioxole moiety has long been recognized as a versatile and "evergreen" template for designing bioactive molecules, appearing in numerous natural products and synthetic drugs.[1][2] Its rigid, planar structure provides a reliable anchor for pharmacophoric elements, while the dioxole ring can engage in key hydrogen bonding and electronic interactions with biological targets.

The strategic incorporation of fluorine into this privileged scaffold, yielding structures like 5-Fluoro-1,3-benzodioxol-4-amine, represents a significant advancement for lead optimization. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's physicochemical and pharmacological profile.[3] These modulations often include:

-

Enhanced Metabolic Stability: The C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes, often leading to improved pharmacokinetic profiles.[4]

-

Increased Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in favorable electrostatic interactions, enhancing binding to target proteins.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the basicity of nearby functional groups, such as the C4-amine, influencing solubility and target engagement.

This guide provides a detailed exploration of 5-Fluoro-1,3-benzodioxol-4-amine as a key building block in drug discovery, with a particular focus on its application in the synthesis of kinase inhibitors.

Core Application: A Building Block for Potent Kinase Inhibitors

The primary utility of 5-Fluoro-1,3-benzodioxol-4-amine in contemporary drug discovery is as a key "eastern" fragment in the synthesis of kinase inhibitors, particularly those with an anilinoquinazoline core. This was powerfully demonstrated in the development of AZD0530, a potent dual-specific inhibitor of c-Src and Abl kinases, which utilizes the closely related N-(5-chloro-1,3-benzodioxol-4-yl) moiety.[5] Src family kinases (SFKs) and Abl kinase are critical regulators of cellular signaling pathways, and their aberrant activation is a hallmark of various cancers, making them prime therapeutic targets.[5][6]

The 4-amino group of 5-Fluoro-1,3-benzodioxol-4-amine serves as the nucleophile for constructing the crucial aniline linkage to a heterocyclic core (e.g., a 4-chloroquinazoline). This positions the fluorinated benzodioxole ring to occupy the ATP-binding pocket of the target kinase, where it can form critical interactions that drive potency and selectivity.

Caption: Logical workflow for using the fluorinated scaffold.

Experimental Protocols

PART 1: Synthesis of Anilinoquinazoline-Based Kinase Inhibitors

This section details a representative protocol for the synthesis of a potent kinase inhibitor using 5-Fluoro-1,3-benzodioxol-4-amine as a starting material. The procedure is based on established methods for nucleophilic aromatic substitution to form anilinoquinazolines.[5][7]

Workflow Diagram: Synthesis of a Representative Inhibitor

Caption: General workflow for inhibitor synthesis.

Step-by-Step Protocol:

-

Reagent Preparation:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Fluoro-1,3-benzodioxol-4-amine (1.0 eq).

-

Add the desired substituted 4-chloroquinazoline core (1.0 - 1.1 eq).

-

Add a suitable solvent such as isopropanol (IPA) or N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M.

-

-

Reaction Execution:

-

Stir the mixture at room temperature for 10 minutes to ensure dissolution.

-

Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-16 hours.

-

Causality: The heat provides the necessary activation energy for the nucleophilic amine to displace the chlorine atom on the quinazoline ring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting materials is observed.

-

-

Product Isolation and Workup:

-

Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Often, the hydrochloride salt of the product will precipitate from the solution upon cooling.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid sequentially with the reaction solvent (e.g., cold IPA) and then with diethyl ether to remove residual impurities.

-

Dry the solid product under vacuum.

-

-

Purification (if necessary):

-

If the product is not of sufficient purity, it can be further purified.

-

Option A: Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol, methanol) and allow it to cool slowly to form pure crystals.

-

Option B: Column Chromatography: If the product is not a salt or after free-basing, purify using silica gel column chromatography with an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes gradient).

-

-

Structural Validation:

-

Confirm the identity and purity of the final compound using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

-

-

PART 2: Biological Evaluation Protocols

The synthesized compounds can be evaluated for their inhibitory activity against target kinases like c-Src and Abl using a combination of biochemical and cell-based assays.

Protocol 2.1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol measures the direct inhibitory effect of the compound on the enzymatic activity of purified recombinant kinases.[8][9]

-

Assay Principle: The assay quantifies the phosphorylation of a specific peptide substrate by the kinase enzyme. The amount of phosphorylated product is measured, typically using an antibody that recognizes the phosphopeptide, in the presence and absence of the test compound.

-

Materials:

-

Recombinant human c-Src or Abl kinase domain.

-

Biotinylated peptide substrate (e.g., "Tyrosine kinase-substrate-1").[8]

-

ATP (Adenosine triphosphate).

-

Test compound (dissolved in DMSO).

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody, Streptavidin-Allophycocyanin).

-

384-well microplates.

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to picomolar.

-

In a 384-well plate, add the assay buffer, the kinase enzyme, and the test compound at various concentrations.

-

Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for 60 minutes at 30 °C.

-

Stop the reaction by adding EDTA.

-

Add the detection reagents and incubate for 60 minutes to allow for signal development.

-

Read the plate on a suitable plate reader (e.g., Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET).

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Protocol 2.2: Cell-Based Proliferation Assay

This assay assesses the ability of the compound to inhibit the growth of cancer cell lines that are dependent on the target kinase for survival and proliferation.[10]

-

Assay Principle: Cancer cells are cultured in the presence of varying concentrations of the test compound. After a set period, cell viability or proliferation is measured to determine the compound's anti-proliferative effect.

-

Materials:

-

Human cancer cell line known to have activated c-Src or BCR-Abl (e.g., K-562 for BCR-Abl).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test compound (dissolved in DMSO).

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).

-

96-well clear-bottom cell culture plates.

-

-

Procedure:

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare a serial dilution of the test compound in the cell culture medium.

-

Add the diluted compound to the cells. Include a vehicle-only (DMSO) control.

-

Incubate the plate for 72 hours at 37 °C in a humidified, 5% CO₂ incubator.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent viability for each concentration relative to the DMSO control.

-

Plot the percent viability against the logarithm of the compound concentration.

-

Fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

-

Data Presentation: Representative Activity

The following table presents representative biological data for a closely related analog, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) , to illustrate the potential potency of this scaffold class.[5] Researchers working with the 5-fluoro analog would aim for similar or improved potency and selectivity.

| Target | Assay Type | IC₅₀ (nM) | Reference |

| c-Src | Biochemical (Enzyme) | Low Nanomolar | [5] |

| Abl | Biochemical (Enzyme) | Low Nanomolar | [5] |

| c-Src transfected 3T3 | Cell-Based (Tumor Growth) | Potent Inhibitor | [5] |

| Pancreatic Cancer Model | In Vivo (Orthotopic) | Significant Survival Increase | [5] |

Conclusion and Future Directions

5-Fluoro-1,3-benzodioxol-4-amine stands out as a high-value building block for modern drug discovery, particularly in the development of targeted cancer therapies. Its inherent physicochemical properties, enhanced by strategic fluorination, make it an ideal component for constructing potent and selective kinase inhibitors. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating novel drug candidates based on this promising scaffold. Future work should focus on exploring diverse substitutions on both the benzodioxole and the partner heterocyclic rings to fine-tune selectivity, improve pharmacokinetic properties, and overcome potential drug resistance mechanisms.

References

-

Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. PubMed Central. Available at: [Link]

-

Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. National Institutes of Health. Available at: [Link]

-

5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. ResearchGate. Available at: [Link]

-

Synthesis of 5-fluoro-oxindole. PrepChem.com. Available at: [Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health. Available at: [Link]

-

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed. Available at: [Link]

-

Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations. PubMed Central. Available at: [Link]

-

Synthesis route to access 4-anilinoquinoline (9). ResearchGate. Available at: [Link]

-

2-(1,3-Benzodioxol-5-yl)-3-phenylquinazolin-4(3H)-one. National Institutes of Health. Available at: [Link]

-

The Different Flexibility of c-Src and c-Abl Kinases Regulates the Accessibility of a Druggable Inactive Conformation. Journal of the American Chemical Society. Available at: [Link]

-

Applications of fluorine-containing amino acids for drug design. PubMed. Available at: [Link]

-

c-Src Kinase Inhibitor Screening Assay Kit. Creative Diagnostics. Available at: [Link]

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. Available at: [Link]

-

Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate. Available at: [Link]

-

3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. PubMed. Available at: [Link]

-

High yield bacterial expression of active c-Abl and c-Src tyrosine kinases. PubMed Central. Available at: [Link]

-

Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. National Institutes of Health. Available at: [Link]

-

Inhibition of drug-resistant mutants of ABL, KIT, and EGF receptor kinases. PNAS. Available at: [Link]

-

Discovery of 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. High yield bacterial expression of active c-Abl and c-Src tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

Protecting Group Strategies for 5-Fluoro-1,3-benzodioxol-4-amine: A Detailed Guide for Researchers

Introduction: Navigating the Synthetic Challenges of a Privileged Scaffold

5-Fluoro-1,3-benzodioxol-4-amine is a key building block in contemporary drug discovery, forming the core of numerous pharmacologically active agents. Its unique structure, featuring an electron-rich benzodioxole ring, a deactivating fluorine substituent, and a nucleophilic primary amine, presents a distinct set of challenges and opportunities in multi-step organic synthesis. The strategic protection and deprotection of the amino group is paramount to prevent undesired side reactions and to direct reactivity towards other parts of the molecule. This guide provides an in-depth analysis of protecting group strategies tailored for this valuable synthetic intermediate, offering detailed protocols and the underlying scientific rationale for procedural choices.

The electronic character of 5-Fluoro-1,3-benzodioxol-4-amine is nuanced. The methylenedioxy bridge acts as an electron-donating group, increasing the electron density of the aromatic ring. Conversely, the fluorine atom at the 5-position is strongly electron-withdrawing, which modulates the nucleophilicity of the adjacent amino group. This electronic tug-of-war necessitates careful consideration when selecting a protecting group and the conditions for its installation and removal to ensure high yields and avoid compromising the integrity of the benzodioxole ring, which can be sensitive to harsh acidic conditions.[1]

Choosing the Right Armor: A Comparative Analysis of Amine Protecting Groups

The selection of an appropriate protecting group is dictated by its stability to the reaction conditions planned for subsequent synthetic steps and the ease of its selective removal. For 5-Fluoro-1,3-benzodioxol-4-amine, the most suitable protecting groups are typically carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

| Protecting Group | Structure | Introduction Reagents | Deprotection Conditions | Stability & Orthogonality |

| Boc | -(C=O)O-t-Bu | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl) | Stable to base, hydrogenolysis. Orthogonal to Cbz and Fmoc. |

| Cbz | -(C=O)OCH₂Ph | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acidic and mildly basic conditions. Orthogonal to Boc and Fmoc. |

| Acetyl (Ac) | -(C=O)CH₃ | Acetic anhydride, Acetyl chloride | Acidic or basic hydrolysis | Less common for this substrate due to harsher removal conditions that may affect the benzodioxole ring. |

Figure 1: Comparison of Common Amine Protecting Groups. This table summarizes the key features of protecting groups suitable for 5-Fluoro-1,3-benzodioxol-4-amine.

Diagram 1: Decision workflow for selecting a suitable amine protecting group.

Experimental Protocols

Protocol 1: N-Boc Protection of 5-Fluoro-1,3-benzodioxol-4-amine

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal with moderate to strong acids.[2] The reduced nucleophilicity of the amine in our substrate, due to the ortho-fluorine, may necessitate slightly more forcing conditions than for a simple aniline.

Reaction Scheme:

"Start" [label=<

|

| 5-Fluoro-1,3-benzodioxol-4-amine |

"Reagents" [label="+ (Boc)₂O, Base\n(e.g., TEA, DMAP)\nSolvent (e.g., THF, DCM)"];

"Product" [label=<

|

| tert-butyl (5-fluoro-1,3-benzodioxol-4-yl)carbamate |

"Start" -> "Reagents" -> "Product"; }

Diagram 2: N-Boc protection of 5-Fluoro-1,3-benzodioxol-4-amine.

Materials:

-

5-Fluoro-1,3-benzodioxol-4-amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Fluoro-1,3-benzodioxol-4-amine (1.0 eq) in anhydrous THF or DCM (approximately 10 mL per gram of substrate).

-

Addition of Base and Reagent: To the stirred solution, add triethylamine (1.5 eq) followed by the portion-wise addition of di-tert-butyl dicarbonate (1.2 eq). If the reaction is sluggish, a catalytic amount of DMAP (0.1 eq) can be added. The reduced nucleophilicity of the aniline may require these slightly more forcing conditions.[3]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should have a higher Rf value than the starting amine.

-

Work-up: Once the reaction is complete (typically 2-4 hours), quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL). The bicarbonate wash removes any unreacted (Boc)₂O and acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel.

Deprotection of the Boc Group:

The Boc group is typically removed under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a common and effective method.[2]

Caution: The 1,3-benzodioxole ring can be sensitive to strong acids. While generally stable to TFA for short periods, prolonged exposure or use of stronger acids like concentrated HCl should be approached with caution and monitored carefully for decomposition of the benzodioxole ring.[4]

Procedure for Boc Deprotection:

-

Dissolve the N-Boc protected compound in DCM (approximately 20 mL per gram).

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

The resulting amine salt can be used directly or neutralized by washing with a saturated aqueous solution of a weak base like NaHCO₃.

Protocol 2: N-Cbz Protection of 5-Fluoro-1,3-benzodioxol-4-amine

The benzyloxycarbonyl (Cbz) group is an alternative protecting group that is stable to a wider range of acidic and basic conditions than the Boc group.[5] Its removal via catalytic hydrogenolysis offers an orthogonal deprotection strategy.[6]

Reaction Scheme:

"Start" [label=<

|

| 5-Fluoro-1,3-benzodioxol-4-amine |

"Reagents" [label="+ Cbz-Cl, Base\n(e.g., NaHCO₃, K₂CO₃)\nSolvent (e.g., Dioxane/H₂O)"];

"Product" [label=<

|

| benzyl (5-fluoro-1,3-benzodioxol-4-yl)carbamate |

"Start" -> "Reagents" -> "Product"; }

Diagram 3: N-Cbz protection of 5-Fluoro-1,3-benzodioxol-4-amine.

Materials:

-

5-Fluoro-1,3-benzodioxol-4-amine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

-

1,4-Dioxane and Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-Fluoro-1,3-benzodioxol-4-amine (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., a 1:1 mixture).

-

Addition of Base and Reagent: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (2.5 eq) followed by the dropwise addition of benzyl chloroformate (1.1 eq) while stirring vigorously. The aqueous basic conditions facilitate the reaction and neutralize the HCl byproduct.[7]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or flash column chromatography.

Deprotection of the Cbz Group:

The Cbz group is readily cleaved by catalytic hydrogenolysis. This method is mild and highly selective.

Procedure for Cbz Deprotection:

-

Dissolve the N-Cbz protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the deprotected amine.

Orthogonal Protecting Group Strategies

In complex syntheses, the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other, is crucial.[8] For derivatives of 5-Fluoro-1,3-benzodioxol-4-amine, a Boc and Cbz protection scheme offers excellent orthogonality. For example, if another functional group in the molecule is protected with a Boc group, the Cbz group on the amine can be selectively removed by hydrogenolysis, leaving the Boc group intact. Conversely, the Boc group can be removed with acid without affecting the Cbz group.

Diagram 4: Orthogonal deprotection of Boc and Cbz groups.

Conclusion

The successful synthesis of complex molecules derived from 5-Fluoro-1,3-benzodioxol-4-amine hinges on a well-devised protecting group strategy. Both Boc and Cbz protecting groups offer reliable methods for the temporary masking of the amino functionality. The choice between them should be guided by the planned subsequent reaction conditions, with Boc being favored for its ease of removal with acid and Cbz for its stability to a broader range of reagents and its orthogonal removal by hydrogenolysis. The protocols provided herein, along with the underlying chemical principles, offer a robust starting point for researchers and drug development professionals working with this important chemical scaffold. Careful execution and monitoring are key to achieving high yields and purity in these transformations.

References

- Henkel, T., Brunne, R. M., Müller, H., & Reichel, F. (1999). Statistical investigation into the structural complexity of drugs.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.

- Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.

- Agami, C., Couty, F., & Puchot, C. (1986). Asymmetric synthesis of chiral piperazines. Tetrahedron, 42(8), 2209-2216.

- Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical biochemistry, 34(2), 595-598.

- Atherton, E., & Sheppard, R. C. (1989). Solid phase peptide synthesis: a practical approach. IRL press.

- Bodanszky, M., & Bodanszky, A. (1994). The practice of peptide synthesis. Springer Science & Business Media.

- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

- Hennessy, E. J., & Buchwald, S. L. (2002). A general and mild copper-catalyzed arylation of nitrogen nucleophiles. Journal of the American Chemical Society, 124(41), 12084-12085.

- Gujjar, R., & Periasamy, M. (2006). A simple and convenient procedure for the N-Boc protection of amines. Tetrahedron Letters, 47(21), 3625-3627.

- Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A method for the selective protection of aromatic amines in the presence of aliphatic amines. Synthesis, 2009(02), 283-289.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.

- Kocienski, P. J. (2005). Protecting groups. Georg Thieme Verlag.

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

- Albericio, F. (2000). Orthogonal protecting groups for Nα‐amino and C‐terminal carboxyl functions in solid‐phase peptide synthesis. Biopolymers, 55(2), 123-139.

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

PubMed. (n.d.). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

NIH. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]

-

MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

- Google Patents. (n.d.). PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.

-

ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Retrieved from [Link]

- Google Patents. (n.d.). PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.

Sources

- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents [patents.google.com]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

Technical Support Center: Optimization of Reaction Conditions for 5-Fluoro-1,3-benzodioxol-4-amine

Welcome to the technical support center for the synthesis of 5-Fluoro-1,3-benzodioxol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthetic procedure. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

I. Synthetic Overview & Core Principles

The synthesis of 5-Fluoro-1,3-benzodioxol-4-amine is typically achieved through a two-step process starting from 5-Fluoro-1,3-benzodioxole:

-

Electrophilic Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring at the C4 position.

-

Reduction of the Nitro Group: Conversion of the nitro group to an amine group (-NH₂) to yield the final product.

Successful optimization of this synthesis hinges on careful control of regioselectivity during nitration and achieving clean, complete conversion during the reduction step.

Caption: General synthetic route for 5-Fluoro-1,3-benzodioxol-4-amine.

II. Step 1: Electrophilic Nitration of 5-Fluoro-1,3-benzodioxole

This crucial step determines the isomeric purity of your final product. The methylenedioxy group is a strong activating group, while the fluorine atom is a deactivating group via induction but an ortho-, para-director through resonance. The directing effects of both substituents must be considered to favor nitration at the C4 position.

Frequently Asked Questions (FAQs) - Nitration

Q1: What is the best nitrating agent for this reaction?

A1: A mixture of concentrated nitric acid and sulfuric acid is a common and effective nitrating agent for activated aromatic rings.[1][2][3] However, for highly activated systems like 5-fluoro-1,3-benzodioxole, milder conditions are often preferable to prevent over-nitration and side reactions. Using nitric acid in acetic acid or acetic anhydride can provide better control.[4]

Q2: How do I control the regioselectivity to favor the 4-nitro isomer over the 6-nitro isomer?

A2: The methylenedioxy group strongly directs ortho and para. The fluorine atom also directs ortho and para. The C4 position is ortho to the methylenedioxy group and meta to the fluorine, while the C6 position is para to the fluorine and meta to the methylenedioxy group. Due to the stronger activating effect of the methylenedioxy group, nitration is expected to predominantly occur at the positions ortho to it (C4 and C7, which is equivalent to C4). Careful control of reaction temperature is paramount. Lower temperatures (e.g., -20°C to 0°C) generally enhance regioselectivity.[5]

Q3: What are the signs of a successful nitration reaction?

A3: A successful reaction is typically indicated by the consumption of the starting material, which can be monitored by Thin Layer Chromatography (TLC). The product, 5-Fluoro-4-nitro-1,3-benzodioxole, is often a solid that may precipitate from the reaction mixture upon completion or during workup.

Troubleshooting Guide - Nitration

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low Yield | - Incomplete reaction. - Over-nitration or side reactions. - Loss of product during workup. | - Monitor the reaction by TLC to ensure completion. - Lower the reaction temperature and add the nitrating agent slowly. - Ensure the pH is properly neutralized during workup to prevent loss of the product. |

| Formation of Multiple Products (Isomers) | - Reaction temperature is too high, reducing regioselectivity. | - Maintain a low and consistent temperature throughout the addition of the nitrating agent. A temperature range of -10°C to 0°C is a good starting point. |

| Dark-colored Reaction Mixture | - Oxidation of the starting material or product. | - Use high-purity starting materials and reagents. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air is suspected. |

Optimized Experimental Protocol - Nitration

-